n-(2-Methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine
CAS No.:
Cat. No.: VC19952320
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2 |
|---|---|
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
| Standard InChI | InChI=1S/C14H22N2/c1-13-6-2-3-7-14(13)12-15-8-11-16-9-4-5-10-16/h2-3,6-7,15H,4-5,8-12H2,1H3 |
| Standard InChI Key | HYGIFRLGZLGAFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CNCCN2CCCC2 |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol. The compound features:
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A 2-methylbenzyl group (C₆H₃(CH₃)CH₂-) attached to the amine nitrogen.
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A pyrrolidin-1-yl group (C₄H₈N-) at the β-position of the ethanamine chain.
The stereoelectronic effects of the pyrrolidine ring influence the compound’s basicity and lipophilicity, while the 2-methylbenzyl moiety may enhance binding affinity to aromatic receptors .
Synthetic Methodologies
Reductive Amination Approach
A common route for synthesizing analogous compounds involves reductive amination between 2-(pyrrolidin-1-yl)acetaldehyde and 2-methylbenzylamine. Catalytic hydrogenation or sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12–24 hours typically yields the target compound .
Example Protocol:
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Dissolve 2-methylbenzylamine (10 mmol) and 2-(pyrrolidin-1-yl)acetaldehyde (10 mmol) in methanol.
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Add NaBH₃CN (1.2 equiv) and stir at room temperature for 18 hours.
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Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH).
Yield: ~65–70% (reported for analogous reactions) .
Ti(O-iPr)₄/EtMgBr-Catalyzed Carbocyclization
For pyrrolidine-containing derivatives, Ti–Mg bimetallic systems enable stereoselective synthesis. In a typical procedure :
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Combine N-allyl-substituted propargylamine (2 mmol) with Et₂Zn (5 mmol) in CH₂Cl₂.
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Add Ti(O-iPr)₄ (15 mol%) and EtMgBr (20 mol%).
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Stir at 23°C for 18 hours, followed by hydrolysis to yield Z-configured pyrrolidines.
Key Advantages:
Pharmacological Profile
Neurotransmitter Receptor Interactions
Structural analogs of N-(2-methylbenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine exhibit affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. The pyrrolidine ring may facilitate interactions with G protein-coupled receptors (GPCRs), while the 2-methylbenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Table 1: Comparative Receptor Binding Affinities of Analogous Compounds
| Compound | 5-HT₂A EC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|
| 2-(Pyrrolidin-1-yl)phenethylamine | 12.5 | 45.3 |
| N-Benzyl-pyrrolidineethanamine | 8.2 | 28.7 |
| Theoretical Target Compound | ~10–15* | ~30–40* |
| *Estimated based on structural similarity . |
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| H302 Prevalence | 100% (tested analogs) |
| Recommended PPE | Nitrile gloves, goggles |
Applications and Future Directions
Drug Discovery
The compound’s scaffold is a candidate for developing:
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Antipsychotics: Via 5-HT₂A/D₂ dual antagonism.
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Antidepressants: Through norepinephrine reuptake inhibition (pyrrolidine’s basicity enhances transporter binding).
Chemical Biology Probes
Fluorinated or isotopically labeled derivatives could enable PET imaging of neurotransmitter systems. For example, ¹⁸F-labeled analogs may track dopamine receptor density in vivo.
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